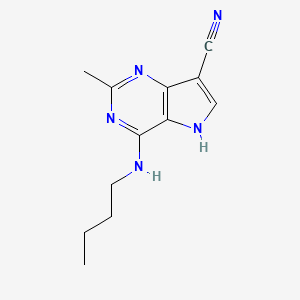
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- typically involves the cyclization of 3-aminopyrroles. One common method is the Thorpe-Ziegler cyclization, which involves the reaction of 3-anilino-2-cyanoacrylonitrile with α-haloketones under basic conditions . The reaction is carried out in anhydrous dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) as the base. The presence of an aryl substituent on the amino moiety of the enamine group facilitates the formation of the N-anion required for alkylation and subsequent carbanion formation for the cyclization involving the cyano group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The unique electronic properties of this compound make it useful in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 2-chloro-
- 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 2-methyl-
- 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(ethylamino)-2-methyl-
Uniqueness
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- is unique due to the presence of the butylamino group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for drug development and other scientific research applications.
Properties
CAS No. |
84905-66-8 |
|---|---|
Molecular Formula |
C12H15N5 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-(butylamino)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C12H15N5/c1-3-4-5-14-12-11-10(16-8(2)17-12)9(6-13)7-15-11/h7,15H,3-5H2,1-2H3,(H,14,16,17) |
InChI Key |
RFPVVIGJADVDIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1NC=C2C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B15189678.png)
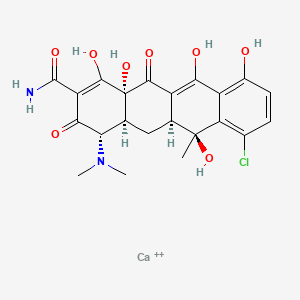
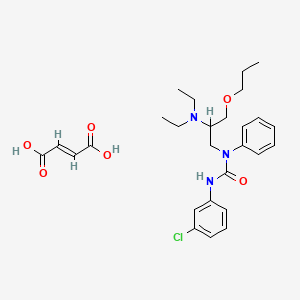
![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)


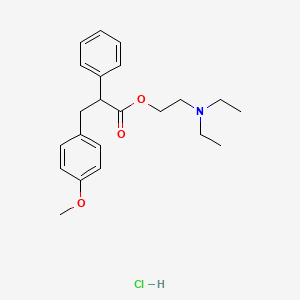
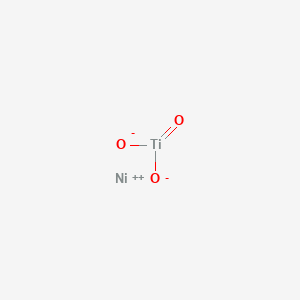

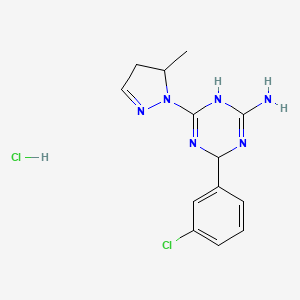
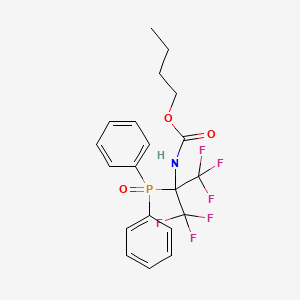
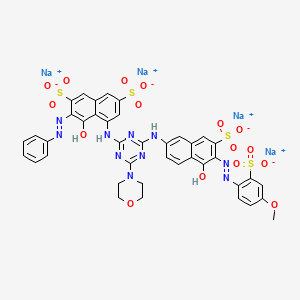
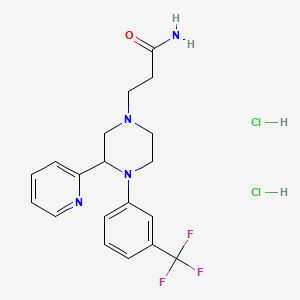
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
